molecular formula C14H13BrN2O2 B2954698 Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate CAS No. 2305254-97-9

Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate

Cat. No. B2954698
CAS RN: 2305254-97-9
M. Wt: 321.174
InChI Key: ISABQECNMWXDIU-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate is a chemical compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 . It belongs to the class of organic compounds known as tertiary alcohols .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate is 1S/C14H13BrN2O2/c1-14(2,3)19-13(18)17-8-10(15)12-9(7-16)5-4-6-11(12)17/h4-6,8H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Organic Syntheses and Reactions

  • Preparation and Diels‐Alder Reaction: A study outlines the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate and its application in Diels-Alder reactions, showcasing its versatility in organic synthesis (Padwa et al., 2003).
  • Palladium-Catalyzed Arylation: Research has demonstrated the use of sodium tert-butoxide in palladium-catalyzed α-arylation reactions, highlighting its role in increasing efficiencies and stereoselectivities of these reactions (Lee et al., 2011).
  • Curtius Rearrangement: tert-Butyl carbamate is generated via a mild and efficient one-pot Curtius rearrangement, showcasing the compound's significance in the formation of protected amines (Lebel & Leogane, 2005).

Catalytic Processes and Synthesis

  • Palladium-Copper-Cocatalyzed Oxidative Coupling: A study introduces a catalytic approach for the synthesis of 3-acylindoles, utilizing tert-butyl hydroperoxide as an oxidant and oxygen source, which underscores the compound's role in atom-economical synthesis processes (Xia et al., 2013).
  • N-tert-Butanesulfinyl Imines in Asymmetric Synthesis: N-tert-Butanesulfinyl imines are identified as versatile intermediates for the asymmetric synthesis of amines, where the tert-butyl group serves as a powerful chiral directing group (Ellman et al., 2002).

Analytical and Diagnostic Applications

  • Capillary Gas Chromatography: tert-Butyl derivatives have been used in capillary gas-chromatographic profiling methods for the determination of catecholamine metabolites in urine, highlighting its importance in clinical diagnostics (Muskiet et al., 1981).

Mechanism of Action

properties

IUPAC Name

tert-butyl 3-bromo-4-cyanoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-14(2,3)19-13(18)17-8-10(15)12-9(7-16)5-4-6-11(12)17/h4-6,8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISABQECNMWXDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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